Home > Products > Screening Compounds P102654 > (R)-4-Hydroxycarvedilol
(R)-4-Hydroxycarvedilol - 1217770-29-0

(R)-4-Hydroxycarvedilol

Catalog Number: EVT-1439134
CAS Number: 1217770-29-0
Molecular Formula: C24H26N2O5
Molecular Weight: 422.481
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Carvedilol

Relevance: Carvedilol is the parent compound of (R)-4-hydroxycarvedilol. The only structural difference is the presence of a hydroxyl group at the 4-position of the phenyl ring in (R)-4-hydroxycarvedilol.

(S)-4-Hydroxycarvedilol

Relevance: (S)-4-hydroxycarvedilol is the enantiomer of (R)-4-hydroxycarvedilol, meaning they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Overview

(R)-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension and heart failure. This compound is notable for its unique pharmacological properties, which include antioxidant effects and potential cardioprotective benefits.

Source

(R)-4-Hydroxycarvedilol is synthesized from carvedilol through metabolic processes, particularly involving cytochrome P450 enzymes such as CYP2D6, which catalyze the hydroxylation of carvedilol to produce this metabolite .

Classification

(R)-4-Hydroxycarvedilol is classified as a beta-adrenergic receptor antagonist and is part of the broader category of phenolic compounds due to its hydroxyl group. It has implications in pharmacology due to its role in modulating cardiovascular responses.

Synthesis Analysis

Methods

The synthesis of (R)-4-Hydroxycarvedilol typically involves the oxidation of carvedilol. This process can be achieved through various methods, including:

  • Biotransformation: Utilizing microbial or enzymatic systems that express CYP2D6 to achieve high yields and purity.
  • Chemical Oxidation: Employing oxidizing agents in laboratory settings to facilitate the conversion of carvedilol into its hydroxy derivative.

Technical Details

In industrial settings, biotransformation processes are favored due to their efficiency and environmental sustainability. The use of cytochrome P450 enzymes allows for selective hydroxylation under mild conditions, minimizing by-products and maximizing yield.

Molecular Structure Analysis

Structure

The molecular formula for (R)-4-Hydroxycarvedilol is C24H26N2O5, reflecting its complex structure that includes two nitrogen atoms and multiple functional groups. The presence of a hydroxyl group distinguishes it from its parent compound, carvedilol.

Data

  • Molecular Weight: 426.48 g/mol
  • CAS Number: 142227-49-4
  • 3D Structure: The compound exhibits a three-dimensional configuration that is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

(R)-4-Hydroxycarvedilol undergoes several chemical reactions:

  • Oxidation: The primary reaction producing (R)-4-Hydroxycarvedilol from carvedilol.
  • Reduction: Can occur under specific conditions, altering the hydroxyl group.
  • Substitution: The hydroxyl group may be substituted with various functional groups depending on the reaction conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as oxygen or hydrogen peroxide in the presence of cytochrome P450 enzymes.
  • Reducing Agents: Sodium borohydride for reduction processes.
  • Substituting Agents: Alkyl halides or acyl chlorides in basic conditions for substitution reactions.
Mechanism of Action

The mechanism of action for (R)-4-Hydroxycarvedilol involves its competitive antagonism at beta-adrenergic receptors. By binding to these receptors, it inhibits their activation by endogenous catecholamines, leading to decreased heart rate and myocardial contractility.

Process and Data

The compound's binding affinity for beta-adrenergic receptors has been studied using molecular docking simulations, which suggest significant interactions at the receptor sites that contribute to its pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

(R)-4-Hydroxycarvedilol is typically characterized by:

  • Appearance: Crystalline solid
  • Melting Point: Approximately 190–192 °C
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with oxidizing agents and can undergo substitution reactions depending on the functional groups present .
Applications

(R)-4-Hydroxycarvedilol has several scientific uses:

  • Pharmacology: Investigated for its potential therapeutic effects in cardiovascular diseases.
  • Research: Studied as a model compound for understanding beta-blocker mechanisms and developing new medications with improved efficacy and safety profiles.
  • Biochemistry: Used in studies exploring enzyme interactions and metabolic pathways involving cytochrome P450 enzymes .
Introduction to (R)-4-Hydroxycarvedilol in Pharmacological Context

Nomenclature and Isomeric Specificity in Adrenergic Modulation

(R)-4-Hydroxycarvedilol (Chemical name: (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol; IUPAC: (R)-1-(Carbazol-4-yloxy)-3-[2-(o-methoxyphenoxy)ethylamino]-2-propanol) is a chiral metabolite of the nonselective β-adrenergic antagonist carvedilol. Its molecular formula is C₂₄H₂₆N₂O₅ (molecular weight: 422.47 g/mol), featuring a defined stereocenter at the C-2 position of the propanolamine side chain [3]. This stereochemistry critically determines receptor interactions: while the (S)-enantiomer of carvedilol exhibits dual β-adrenergic and α₁-adrenergic blockade, the (R)-enantiomer (and consequently (R)-4-hydroxycarvedilol) retains α₁-antagonism but lacks significant β-blocking activity [4] [9]. The 4-hydroxylation occurs on the carbazole ring system, yielding positional isomers (4′- and 5′-hydroxyphenyl carvedilol), though the 4′-isomer dominates in metabolic studies [2].

Table 1: Isomeric Characteristics of Carvedilol and Key Metabolites

CompoundStereochemistryβ-Blocking Activityα₁-Blocking ActivityPrimary Metabolic Route
(S)-Carvedilol(S)-enantiomerHigh (IC₅₀ ~1 nM)ModerateCYP2D6/CYP2C9 oxidation
(R)-Carvedilol(R)-enantiomerNegligibleModerateCYP2D6/CYP2C9 oxidation
(R)-4′-Hydroxycarvedilol(R)-enantiomerNegligiblePreservedDirect Phase I metabolite

This structural specificity enables (R)-4-hydroxycarvedilol to dissociate hemodynamic effects (e.g., vasodilation via α₁-blockade) from cardiodepressant β-blockade, offering a unique pharmacological profile [4] [9].

Historical Development as a Metabolite of Carvedilol

The identification of (R)-4-hydroxycarvedilol emerged from investigations into carvedilol’s enantioselective metabolism in the 1990s. Studies using human liver microsomes demonstrated that CYP2D6 catalyzes the 4-hydroxylation of carvedilol, with (S)-carvedilol metabolized faster than the (R)-enantiomer despite shared enzymatic pathways [2] [3]. This metabolite was initially detected alongside O-desmethyl carvedilol (DMC) in human plasma following racemic carvedilol administration, though early analytical methods could not resolve the 4′- and 5′-hydroxy positional isomers [2].

Table 2: Key Enzymes in (R)-4-Hydroxycarvedilol Formation

EnzymeContribution to FormationGenetic PolymorphismsImpact on Plasma Levels
CYP2D6Primary (70-80% of 4-hydroxylation)10/10 (decreased function)↑ (R)-carvedilol exposure by 32.8% in poor metabolizers
CYP2C9Secondary (15-20%)*2, *3 alleles (reduced activity)Moderate increase in parent drug
CYP2E1Minor contributorNone significantNegligible

Population pharmacokinetic studies later quantified the impact of CYP2D6 polymorphisms: subjects with the 10/10 genotype (common in Asian populations) exhibit 32.8% reduced carvedilol clearance, leading to elevated plasma concentrations of both (R)-carvedilol and (R)-4-hydroxycarvedilol compared to extensive metabolizers [7]. This metabolic pathway accounts for >40% of carvedilol’s oxidative metabolism in humans, cementing (R)-4-hydroxycarvedilol’s status as a major pharmacologically active metabolite [2] [3].

Role in Advancing Enantiomer-Specific Pharmacodynamic Studies

(R)-4-Hydroxycarvedilol has been instrumental in elucidating stereoselective mechanisms in cardiovascular pharmacology:

  • Ryanodine Receptor (RyR2) Modulation: Unlike β-blocking enantiomers, (R)-4-hydroxycarvedilol directly inhibits diastolic Ca²⁺ release through RyR2 in cardiomyocytes, suppressing store overload-induced calcium release (SOICR) and arrhythmogenic Ca²⁺ waves. This occurs without β-blockade or heart rate reduction, as demonstrated in HEK-293 cells expressing mutant RyR2 (R4496C) and intact mouse hearts [4]. Its potency in RyR2 stabilization exceeds that of racemic carvedilol, positioning it as a template for novel antiarrhythmic agents [4].
  • Enantioselective Assay Development: The metabolite’s discovery drove advancements in chiral separation techniques. Early methods achieved quantification limits of 0.625 ng/mL for carvedilol enantiomers in plasma [2]. Modern LC-MS/MS assays with chiral columns (e.g., Chirobiotic T) now simultaneously resolve (R)-4-hydroxycarvedilol, (R)-carvedilol, and DMC with limits of quantification at 0.02–0.2 ng/mL, enabling precise pharmacokinetic/pharmacodynamic (PK/PD) modeling [2] [7].
  • Targeted Antiarrhythmic Design: As a non-β-blocking enantiomer, (R)-4-hydroxycarvedilol provides proof-of-concept for dissociating RyR2 inhibition from β-adrenoceptor blockade. PK/PD models confirm its IC₅₀ for heart rate modulation is >16.5 ng/mL, whereas RyR2 effects occur at submicromolar concentrations, validating its selectivity [4] [7]. This underpins ongoing development of "biased" antiarrhythmics targeting Ca²⁺ handling without hemodynamic compromise.

Table 3: Analytical Methods for Enantiomer-Specific Quantification

Analytical TechniqueMatrixSeparation StrategyLOQ (per enantiomer)Key Applications
LC-MS/MS with chiral columnHuman plasmaChirobiotic T (teicoplanin)0.02 ng/mL (OHC)Clinical PK studies in CYP2D6 variants
HPLC with derivatizationRat plasmaDiastereomeric formation0.05 ng/mLPreclinical metabolite profiling
UPLC–MS/MSHuman serumChiralcel OD-RH column0.2 ng/mL (carvedilol)Simultaneous carvedilol/metabolite assay

These studies underscore how (R)-4-hydroxycarvedilol serves as both a mechanistic probe and a structural archetype for next-generation cardiovascular therapeutics targeting Ca²⁺-mediated arrhythmias [4] [9].

Properties

CAS Number

1217770-29-0

Product Name

(R)-4-Hydroxycarvedilol

IUPAC Name

4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol

Molecular Formula

C24H26N2O5

Molecular Weight

422.481

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1

InChI Key

ZCJHEORDHXCJNB-QGZVFWFLSA-N

SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

(R)-4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;_x000B_(R)-4-Hydroxycarvedilol; (R)-BM 140686; (R)-BM 14686;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.